4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
The compound “4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole” is a complex organic molecule. It contains several functional groups including a trifluoromethyl group, a pyrazole ring, a thiazole ring, and a triazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium-catalyzed coupling reactions . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. For example, trifluoromethylpyridine derivatives are often used in the protection of crops from pests .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group and the heterocyclic rings .Scientific Research Applications
Pharmacological Properties
- Compounds related to 4-methyl-3-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-5-[(4-phenoxybutyl)sulfanyl]-4H-1,2,4-triazole have been studied for their effect on the central nervous system (CNS) in mice. The molecular structure of these compounds was confirmed by X-ray structure analysis, indicating their potential for pharmacological research (Maliszewska-Guz et al., 2005).
Antioxidant and α-Glucosidase Inhibitory Activities
- Research involving Schiff bases containing 1,2,4-triazole and pyrazole rings, related to the compound , has shown significant antioxidant and α-glucosidase inhibitory potentials. This suggests the compound's relevance in studies related to diabetes and oxidative stress (Pillai et al., 2019).
Antimicrobial Activity
- A series of derivatives, including those related to this compound, have been synthesized and shown to exhibit significant antimicrobial activity. This highlights their potential application in developing new antimicrobial agents (Isloor et al., 2009).
Synthesis and Structural Characterization
- Structural characterization of compounds related to this compound has been achieved, providing insights into their potential applications in material science or chemical research (Kariuki et al., 2021).
Anticancer Potential
- Related compounds have been investigated for their potential as anticancer agents. Specifically, studies have demonstrated the cytotoxic effects of these compounds in human breast cancer cells, underscoring their potential in cancer research (Isloor et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that 1,2,4-triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . They have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Biochemical Pathways
It is known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Result of Action
It is known that trifluoromethyl-1,2,4-triazole derivatives have been applied in various therapeutic areas, indicating that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
4-[4-methyl-5-(4-phenoxybutylsulfanyl)-1,2,4-triazol-3-yl]-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6OS2/c1-14-12-17(21(22,23)24)30(28-14)19-25-16(13-33-19)18-26-27-20(29(18)2)32-11-7-6-10-31-15-8-4-3-5-9-15/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLBZWCMSUKVKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SCCCCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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